5,5-Dimethyl-1-phenylimidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds known for their diverse biological activities. Hydantoins have been studied extensively due to their structural similarity to barbiturates and their role as calcium channel blockers. This compound, like other hydantoins, exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the hydantoin ring .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the reaction of ketones or aldehydes with ammonium carbonate and potassium cyanide. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Substitution: Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives, including this compound, are investigated for their anticonvulsant, antiarrhythmic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione involves its interaction with calcium channels, leading to the inhibition of calcium influx. This action is similar to other hydantoin derivatives, which are known to stabilize neuronal membranes and prevent hyperexcitability. The compound’s molecular targets include voltage-gated calcium channels, and its effects are mediated through the modulation of these channels .
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl and phenyl substitutions enhance its lipophilicity and ability to cross biological membranes, making it a potent candidate for drug development .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,5-dimethyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-10(15)13(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14,15) |
InChI Key |
NNBYRMSGXQVCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2)C |
Origin of Product |
United States |
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